molecular formula C28H36F3N7O2 B4295597 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4295597
M. Wt: 559.6 g/mol
InChI Key: OIMQSSZUAHINRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of adamantyl, piperazine, morpholine, and trifluoromethoxyphenyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The adamantyl group is introduced via a substitution reaction with 1-adamantylamine. Piperazine and morpholine groups are then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives .

Scientific Research Applications

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE stands out due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential for diverse applications. The presence of the adamantyl group provides additional stability and rigidity, while the trifluoromethoxyphenyl group introduces unique electronic properties that can influence its interactions with other molecules .

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36F3N7O2/c29-28(30,31)40-23-3-1-22(2-4-23)32-24-33-25(35-26(34-24)37-9-11-39-12-10-37)36-5-7-38(8-6-36)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-4,19-21H,5-18H2,(H,32,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMQSSZUAHINRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

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